4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol
Description
Properties
Molecular Formula |
C10H14BrNOS |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
4-[(5-bromothiophen-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H14BrNOS/c11-9-2-1-8(14-9)7-10(13)3-5-12-6-4-10/h1-2,12-13H,3-7H2 |
InChI Key |
JKILTPXMSQLJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(S2)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthetic Route Summary
The synthesis of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol generally proceeds through the following key steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of Thiophene | Bromine (Br₂) or N-bromosuccinimide (NBS) | Selective bromination at the 5-position of thiophene ring |
| 2 | Formation of 5-Bromothiophen-2-ylmethyl intermediate | Alkylation using formaldehyde or chloromethyl reagents | Introduces the methylene linker |
| 3 | Coupling with Piperidin-4-ol or Piperidine derivative | Nucleophilic substitution or reductive amination under basic conditions (e.g., NaHCO₃) | Forms the C-N or C-C bond at the 4-position |
| 4 | Purification | Recrystallization (methanol/water) or column chromatography | Ensures high purity (>93%) |
This route leverages the selective bromination of thiophene to install the bromine atom, followed by methylene linkage formation and attachment to the piperidine ring bearing the hydroxyl group.
Detailed Stepwise Procedure
Bromination of Thiophene
- Objective: Selective monobromination at the 5-position of thiophene.
- Method: React thiophene with bromine or N-bromosuccinimide in an inert solvent (e.g., chloroform) at controlled temperature (0–25°C).
- Outcome: Formation of 5-bromothiophene with high regioselectivity.
- Notes: Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures selective substitution.
Formation of 5-Bromothiophen-2-ylmethyl Intermediate
- Objective: Introduce a methylene group at the 2-position of the bromothiophene ring to serve as a linker.
- Method: React 5-bromothiophene with a chloromethyl reagent or formaldehyde under basic conditions to form the bromothiophen-2-ylmethyl intermediate.
- Conditions: Use of bases such as sodium hydride or sodium bicarbonate can facilitate alkylation.
- Notes: Purification by extraction and drying with anhydrous sodium sulfate is common.
Coupling with Piperidin-4-ol
- Objective: Attach the piperidin-4-ol moiety to the bromothiophen-2-ylmethyl intermediate.
- Method: Nucleophilic substitution or reductive amination of the intermediate with piperidin-4-ol or 4-piperidone derivatives under basic conditions.
- Conditions: Mild bases (e.g., sodium bicarbonate) and solvents like methanol or tetrahydrofuran (THF) are used.
- Purification: Recrystallization from methanol/water or column chromatography on silica gel with ethyl acetate/hexane mixtures.
- Yield and Purity: Typical yields exceed 70%, with purity >93% achievable through optimized purification.
Industrial and Laboratory Scale Considerations
- Industrial synthesis often employs continuous flow reactors and automated synthesis to optimize yield and reproducibility.
- Use of catalysts such as sulfamic acid in acetylation steps (for related piperidine derivatives) improves reaction efficiency.
- Drying agents like anhydrous sodium sulfate are used to remove water from organic phases before isolation.
- Reaction monitoring via TLC, NMR, and high-resolution mass spectrometry (HRMS) is essential for quality control.
Functional Group Transformations and Mechanistic Insights
The hydroxyl and amine groups on the piperidine ring allow for further chemical modifications post-synthesis:
| Transformation | Reagents/Conditions | Product Example | Notes |
|---|---|---|---|
| Esterification | Acetic anhydride, sulfamic acid catalyst | 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl acetate | Enhances lipophilicity |
| Oxidation | Potassium permanganate (KMnO₄) | 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-one | Converts alcohol to ketone |
| Nucleophilic substitution | Alkyl halides, base | 4-((5-Bromothiophen-2-yl)methyl)-4-alkoxypiperidine | Introduces alkoxy groups |
| Condensation | Aldehydes or ketones | Schiff base derivatives | Used in antimicrobial agent synthesis |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 4-((5-Bromothiophen-2-yl)methyl)piperidine | Removes hydroxyl group |
These transformations highlight the versatility of the piperidin-4-ol scaffold for medicinal chemistry applications.
Comparative Data Table: Preparation Parameters
| Parameter | Typical Laboratory Conditions | Industrial Scale Adaptations | Comments |
|---|---|---|---|
| Bromination | Bromine or NBS, 0–25°C, chloroform | Continuous flow bromination, controlled dosing | Ensures regioselectivity and safety |
| Alkylation | NaH or NaHCO₃, THF or methanol, room temp | Automated mixing, solvent recycling | Improves yield and reduces waste |
| Coupling | Base (NaHCO₃), methanol, reflux | Use of catalysts, optimized temperature control | Enhances reaction rate and purity |
| Purification | Recrystallization, silica gel chromatography | Industrial crystallizers, automated chromatography | Critical for >93% purity |
Research Findings and Analytical Characterization
- Structural Confirmation: Single-crystal X-ray diffraction (SXRD) provides definitive structural data, resolving bond lengths and stereochemistry with high precision.
- Spectroscopic Analysis:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of characteristic protons and carbons; DEPT-135 experiments distinguish CH₂ and CH₃ groups.
- Fourier Transform Infrared Spectroscopy (FT-IR): Confirms hydroxyl group (3200–3600 cm⁻¹) and C-Br stretches (550–600 cm⁻¹).
- Mass Spectrometry (MS): High-resolution MS validates molecular formula and isotopic pattern due to bromine.
- Purity Assessment: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and final purity.
Chemical Reactions Analysis
Reactions Involving the 5-Bromothiophene Moiety
The bromine atom at the 5-position of the thiophene ring enables diverse cross-coupling and substitution reactions.
Suzuki-Miyaura Cross-Coupling
The bromothiophene group participates in palladium-catalyzed Suzuki reactions with boronic acids to form biaryl derivatives. For example:
Reaction:
Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Base: Sodium carbonate
-
Solvent: THF/HO (1:1)
Applications: Used to introduce aryl groups for structure-activity relationship (SAR) studies in drug discovery .
Sonogashira Coupling
The bromine can be replaced with alkynyl groups via Sonogashira coupling:
Example Reaction:
Conditions:
-
Catalyst: Bis(triphenylphosphine)palladium(II) chloride
-
Co-catalyst: Copper(I) iodide
Reactions Involving the Piperidin-4-ol Group
The hydroxyl and amine groups on the piperidine ring enable acid-base chemistry, esterification, and oxidation.
Esterification
The hydroxyl group reacts with carboxylic acids or anhydrides to form esters.
Example:
Conditions:
Oxidation
The piperidine ring can undergo oxidation to form ketones or lactams.
Example:
Conditions:
Nucleophilic Substitution
The hydroxyl group acts as a nucleophile in reactions with alkyl halides:
Example:
Conditions:
Condensation Reactions
The secondary amine in the piperidine ring can form Schiff bases with aldehydes or ketones.
Example:
Applications: Used to synthesize antimicrobial agents (e.g., derivatives tested against E. coli and S. aureus) .
Reduction Reactions
The hydroxyl group can be reduced to a methylene group:
Example:
Conditions:
Table 2: Functional Group Transformations
Mechanistic Insights
Scientific Research Applications
4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidin-4-ol Core
Compound 1 : 4-(4-Bromophenyl)-1-((1H-pyrrolo[2,3-b]pyridine-3-yl)methyl)piperidin-4-ol (CAS: N/A)
- Structure : Features a 4-bromophenyl group at the 4-position of piperidin-4-ol and a 7-azaindole (pyrrolo[2,3-b]pyridine) substituent.
- Synthesis : Prepared in 75% yield via condensation of 7-azaindole with 4-(4-bromophenyl)-4-hydroxypiperidine .
- Properties : White powder, melting point 208–209°C , oxalate salt form .
- Key Difference : The bromine is on a phenyl ring rather than a thiophene, and the heterocycle is a nitrogen-rich azaindole.
Compound 2 : 4-[(4-Chloro-2-fluoro-anilino)methyl]piperidin-4-ol (CAS: 1335112-98-5)
- Structure: Contains a chloro-fluorophenylamino group instead of bromothiophene.
- Molecular Formula : C₁₂H₁₆ClFN₂O (258.72 g/mol ) .
Compound 3 : 4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol (CAS: 1330583-68-0)
Heterocyclic Ring Modifications
Compound 4 : 1-((1H-pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-iodophenyl)piperidin-4-ol (CAS: N/A)
- Structure : Similar core to the target compound but with a 4-iodophenyl group and 7-azaindole substituent.
- Synthesis : 48% yield; melting point 187–188°C (oxalate salt) .
- Relevance : Demonstrated high affinity for dopamine D2 receptors in related analogs, though receptor selectivity varies with heterocycle choice .
Compound 5 : 4-[(Furan-2-yl)methyl]piperidin-4-ol (CAS: 1500831-71-9)
- Structure : Replaces bromothiophene with a furan ring.
- Molecular Formula: C₁₀H₁₅NO₂ (181.23 g/mol) .
Piperidin-4-ol Derivatives with Extended Pharmacophores
Compound 6 : LAS_52160953 (CAS: N/A)
- Structure: 1-(3-(3-(2-methyl-2,3-dihydro-1H-imidazol-1-yl)propoxy)benzyl)-4-((3,4,5-trimethylphenoxy)methyl)piperidin-4-ol.
- Activity : Binds to Toxoplasma gondii ME49 TgAPN2 with a binding energy of −8.6 kcal/mol , forming hydrogen bonds with Tyr914 and hydrophobic contacts with Asp920 and Leu1372 .
- Comparison: The extended phenoxy-methyl chain and imidazole group enhance target engagement compared to simpler bromothiophene derivatives.
Compound 7 : 1-(5-methylpyrimidin-2-yl)piperidin-4-ol (CAS: 1236285-21-4)
Structural and Functional Analysis Table
Key Research Findings
- Heterocycle Impact : Bromothiophene and thiophene derivatives (e.g., ) are common in medicinal chemistry due to their electronic properties, but substitution with nitrogen-rich heterocycles (e.g., azaindole in Compound 4) can enhance receptor affinity, as seen in dopamine D2 antagonists .
- Halogen Effects: Bromine in the target compound may improve binding via hydrophobic/halogen interactions compared to non-halogenated analogs (e.g., Compound 5) .
- Synthetic Accessibility : The target compound’s analogs are typically synthesized in moderate-to-high yields (48–87%) via nucleophilic substitution or condensation reactions .
Biological Activity
4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a bromothiophene moiety and a piperidine ring, suggests various mechanisms of action and therapeutic applications. This article aims to synthesize current research findings regarding the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol is C12H14BrN, with a molecular weight of approximately 252.15 g/mol. The compound features a hydroxyl group (-OH) at the fourth position of the piperidine ring, which may play a crucial role in its biological interactions.
Biological Activity Overview
Research indicates that 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of piperidine have been evaluated for their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values for related compounds suggest that the bromine substitution enhances antimicrobial efficacy compared to non-halogenated analogs.
-
Anticancer Activity :
- Preliminary investigations into the anticancer potential of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol indicate that it may inhibit cell proliferation in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cancer progression.
- A study on structurally similar compounds demonstrated activity against several human cancer cell lines, suggesting that this compound could be a valuable candidate for further development.
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition assays reveal that structural modifications can significantly impact binding affinity and inhibitory potency.
- Comparative studies have indicated that bromine substitution may enhance enzyme inhibitory activity compared to other halogenated derivatives.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Modulation of cell signaling pathways | |
| Enzyme Inhibition | Competitive inhibition of AChE and urease |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various piperidine derivatives, 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol was tested against strains like Staphylococcus aureus and Escherichia coli. The results indicated an MIC value comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Case Study: Anticancer Activity
Another study focused on the anticancer efficacy of related piperidine compounds against glioma cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, warranting further exploration into their therapeutic potential.
The biological activity of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol may be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : Computational modeling predicts that the compound can form stable complexes with target enzymes and receptors, influencing their activity.
- Structural Interactions : The presence of the bromine atom alters electronic properties, potentially enhancing interactions with biological macromolecules.
Q & A
Q. Q1. What are the recommended synthetic pathways for 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol, and how can purity be optimized during synthesis?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4-methylpiperidine can react with 5-bromothiophene-2-carbaldehyde under basic conditions (e.g., NaHCO₃), followed by reduction to introduce the hydroxymethyl group. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >93% purity . Monitoring reaction progress using TLC and NMR spectroscopy ensures intermediate integrity.
Q. Q2. How can structural characterization of this compound be performed to confirm its identity and stereochemistry?
Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond lengths and angles with mean (C–C) deviations ≤0.004 Å . Complementary techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups.
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and thiophene C-Br (550–600 cm⁻¹) stretches.
- High-resolution MS : Validate molecular formula (C₁₀H₁₂BrNOS).
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Answer: Discrepancies often arise from methodological variability. For antifungal assays, standardize protocols:
- Broth dilution vs. agar diffusion : Broth dilution provides precise MIC values, while agar diffusion offers qualitative zone-of-inhibition data .
- Control strains : Use ATCC-standardized fungal strains (e.g., Candida albicans ATCC 90028).
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across substituted analogs (e.g., trifluoromethyl vs. bromo substituents) .
Q. Q4. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in cross-coupling reactions?
Answer: Density Functional Theory (DFT) models predict reaction pathways. For Suzuki-Miyaura coupling, calculate:
- Electrophilicity Index (ω) : Assess thiophene’s susceptibility to palladium insertion.
- Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites (e.g., C-Br bond activation).
Experimental validation via kinetic studies (e.g., monitoring Pd(0) oxidative addition rates) aligns with computational results .
Q. Q5. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties while avoiding commercial assay kits?
Answer:
- Lipophilicity : Measure logP via shake-flask method (octanol/water partitioning).
- Metabolic stability : Use liver microsomes (e.g., rat CYP450 isoforms) with LC-MS quantification of parent compound depletion.
- Plasma protein binding : Employ equilibrium dialysis (phosphate buffer, pH 7.4) followed by HPLC-UV analysis .
Q. Q6. What methodological strategies are effective for analyzing stereochemical outcomes in piperidine ring functionalization?
Answer:
Q. Q7. How can conflicting crystallographic data on piperidine ring conformation be reconciled across studies?
Answer:
- Conformational analysis : Compare chair vs. boat conformations using torsion angles (θ₁₀, θ₂₀) from SXRD.
- Polymorphism screening : Recrystallize under varied conditions (e.g., DMF vs. ethanol) to isolate metastable forms.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) driving conformational preferences .
Methodological & Theoretical Integration
Q. Q8. How should a researcher align their experimental design with a conceptual framework to study this compound’s neuropharmacological potential?
Answer:
- Theoretical basis : Link to serotonin (5-HT) receptor modulation, given structural analogs (e.g., fluorophenyl-piperidine derivatives) .
- In vitro assays : Use CHO-K1 cells expressing human 5-HT₁A receptors; measure cAMP inhibition via ELISA.
- Data interpretation : Apply Hill-Langmuir equations to calculate EC₅₀ and compare to reference agonists (e.g., buspirone) .
Q. Q9. What statistical approaches are robust for analyzing dose-response relationships in toxicity studies of this compound?
Answer:
Q. Q10. How can high-throughput screening (HTS) pipelines be adapted to study structure-activity relationships (SAR) of bromothiophene-piperidine analogs?
Answer:
- Library design : Use combinatorial chemistry to vary substituents (e.g., Br → CF₃, CH₃O).
- Automated assays : Implement 384-well plate fluorescence polarization for binding affinity (e.g., kinase targets).
- Machine learning : Train QSAR models (e.g., Random Forest) on HTS data to predict novel bioactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
